4-Aminophenyl 4-aminobenzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenyl 4-aminobenzoate typically involves the esterification of 4-aminobenzoic acid with 4-aminophenol. This reaction can be catalyzed by acidic or basic conditions, often using reagents such as sulfuric acid or sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The product is then purified through recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Aminophenyl 4-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or chlorosulfonic acid can be used for halogenation or sulfonation reactions
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: 4-Aminophenyl 4-aminobenzyl alcohol.
Substitution: Halogenated or sulfonated derivatives
Scientific Research Applications
4-Aminophenyl 4-aminobenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Aminophenyl 4-aminobenzoate involves its interaction with cellular components. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell lysis. The compound can also inhibit specific enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic Acid: A precursor in the synthesis of folic acid and used in sunscreen formulations.
4-Aminophenol: Used in the production of paracetamol and as a developer in photography.
4-Aminophenyl Sulfone:
Uniqueness
4-Aminophenyl 4-aminobenzoate is unique due to its dual amino groups, which allow for versatile chemical modifications. This makes it a valuable intermediate in the synthesis of complex organic molecules and polymers .
Properties
IUPAC Name |
(4-aminophenyl) 4-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8H,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCTYHIHNCOYJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573274 | |
Record name | 4-Aminophenyl 4-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20610-77-9 | |
Record name | 4-Aminophenyl 4-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Aminophenyl 4-Aminobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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